N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide
Description
N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide is a carboxamide derivative featuring a morpholine ring substituted with two methyl groups at the 2- and 6-positions and an N-tert-butyl group.
Properties
IUPAC Name |
N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)15-8)10(14)12-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXYOFKTUVRVFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide typically involves the reaction of 2,6-dimethylmorpholine with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification methods, such as distillation or crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted products with new functional groups replacing the carboxamide group.
Scientific Research Applications
N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights two compounds with partial structural or functional similarities:
n-tert-butyl-2-benzothiazolsulfenamide (TBBS)
- Structure : TBBS contains a benzothiazole ring (a sulfur- and nitrogen-containing heterocycle) linked to a sulfenamide group and an N-tert-butyl substituent.
- Applications : TBBS is a widely used rubber vulcanization accelerator, enhancing crosslinking efficiency in elastomers like natural rubber (NR) and nitrile rubber (NBR) .
- Functional Differences : Unlike the morpholine carboxamide, TBBS lacks a carboxamide group and instead features a sulfenamide moiety. This difference likely alters reactivity and solubility. For instance, sulfenamides like TBBS decompose at vulcanization temperatures to generate active sulfur species, whereas carboxamides may exhibit thermal stability suited for different applications.
tert-Butyl 3-methyl-2-(steroidal carboxamido)methyl-indole-1-carboxylate (Compound 8)
- Structure : This compound combines a steroidal backbone (phenanthrene derivative) with an indole-carboxylate group and an N-tert-butyl carbamate.
- Functional Groups: The tert-butyl group here serves as a protective group for the carbamate, contrasting with the carboxamide in the target compound.
- Spectroscopic Data : ¹³C NMR (150 MHz, CDCl₃) and ¹H NMR (600 MHz, CDCl₃) data for Compound 8 indicate distinct electronic environments for the tert-butyl group (δ ~28 ppm for C, δ ~1.2 ppm for H) compared to morpholine derivatives, where ring substituents influence chemical shifts .
Key Structural and Functional Differences
Research Implications and Limitations
- Structural Analogues : The N-tert-butyl group in all three compounds enhances lipophilicity, but the heterocyclic core dictates specificity. For example, TBBS’s benzothiazole ring facilitates sulfur donation in rubber, whereas the morpholine ring in the target compound may improve solubility for drug formulations.
- Data Gaps : Direct comparisons of physicochemical properties (e.g., melting point, solubility) or bioactivity for this compound are absent in the provided evidence. Further studies are needed to explore its reactivity in crosslinking or biological systems.
Biological Activity
N-tert-butyl-2,6-dimethylmorpholine-4-carboxamide, a member of the morpholine family, has garnered attention for its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article reviews the compound's biological activity, including its mechanism of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a morpholine ring with tert-butyl and dimethyl substituents. Its unique structure contributes to its biological properties. The compound's chiral centers enhance its potential for selective interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃O₂ |
| Molecular Weight | 211.25 g/mol |
| Functional Groups | Carboxamide, Morpholine |
| Chirality | Two chiral centers (2R,6S) |
The biological activity of this compound primarily involves its role as a ligand in enzyme inhibition. The compound demonstrates the ability to bind to specific enzymes, modulating their activity and influencing various biochemical pathways. This interaction is crucial for developing new therapeutic agents targeting specific diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, making it a valuable tool in pharmacological research.
- Selective Binding : Its structural features allow for selective binding to specific enzyme sites, enhancing its efficacy as an inhibitor.
Case Studies
-
Enzyme Inhibition Studies :
- In a study examining the compound's inhibitory effects on DNA gyrase and topoisomerase IV from E. coli, it was found to exhibit low nanomolar IC50 values (<32 nM), indicating potent enzyme inhibition .
- Another study highlighted its dual inhibitory activity against both topoisomerases, which is significant for developing antibacterial agents .
-
Therapeutic Applications :
- Research indicates that this compound may serve as a lead compound for drug development targeting central nervous system disorders due to its ability to modulate receptor activities .
- Its potential as a therapeutic agent is further supported by studies showing favorable profiles in preclinical models of anxiety and depression .
Comparative Analysis with Similar Compounds
The following table compares this compound with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Tert-butyl and dimethyl groups | Potent enzyme inhibitor |
| 2,6-Dimethylmorpholine-4-carboxylic acid | Lacks tert-butyl group | Weaker enzyme inhibition |
| N-methyl-2,6-dimethylmorpholine | Methyl substitution at nitrogen | Different pharmacological profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
